2-O-(beta-D-glucosyl)glycerol

Catalog No.
S1795331
CAS No.
10588-30-4
M.F
C₉H₁₈O₈
M. Wt
254.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-O-(beta-D-glucosyl)glycerol

CAS Number

10588-30-4

Product Name

2-O-(beta-D-glucosyl)glycerol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C₉H₁₈O₈

Molecular Weight

254.23

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1

SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O

Synonyms

2-Hydroxy-1-(hydroxymethyl)ethyl-β-D-glucopyranoside; β-D-2-Hydroxy-1-(hydroxymethyl)ethyl Glucopyranoside; Lilioside B; β-Glucosylglycerol;

Occurrence and Basic Properties

2-O-(beta-D-glucosyl)glycerol, also known as Lilioside B or 2-hydroxy-1-(hydroxymethyl)ethyl-β-D-glucopyranoside, is a naturally occurring glucosylglycerol. It is a molecule formed by a β-D-glucose unit linked to a glycerol molecule at the second carbon position through a glycosidic bond [, ]. Research has identified it as a metabolite in Arabidopsis thaliana (thale cress) and Brassica napus (canola) []. Additionally, studies have found it to be present in human blood serum [].

Potential Roles in Plants

The specific function of 2-O-(beta-D-glucosyl)glycerol in plants remains under investigation. However, its presence as a metabolite suggests a potential role in various cellular processes. Some researchers hypothesize it may act as a signaling molecule or play a part in plant defense mechanisms [].

Enzyme Interactions

Studies have explored the enzymatic interactions involving 2-O-(beta-D-glucosyl)glycerol. One research area focuses on enzymes like 2-O-α-D-glucosylglycerol phosphorylase, which can utilize 2-O-(beta-D-glucosyl)glycerol as a substrate []. This enzyme activity suggests a potential role for 2-O-(beta-D-glucosyl)glycerol in cellular sugar metabolism, although further research is needed to fully elucidate this pathway [].

2-O-(beta-D-glucosyl)glycerol is a glucosylglycerol compound characterized by the attachment of a beta-D-glucosyl residue at the second carbon position of glycerol through a glycosidic bond. Its chemical formula is C₉H₁₈O₈, and it is classified as a natural osmolyte, which plays a significant role in cellular osmoregulation and stabilization of proteins under stress conditions .

The primary reactions involving 2-O-(beta-D-glucosyl)glycerol include:

  • Phosphorolysis: The compound can undergo phosphorolysis catalyzed by specific phosphorylases, leading to the release of glucose-1-phosphate and glycerol. This reaction is facilitated by enzymes such as 2-O-alpha-D-glucosylglycerol phosphorylase from Bacillus selenitireducens, which exhibits unique substrate specificity towards polyols .
  • Transglycosylation: This reaction allows for the transfer of glucosyl moieties to various acceptors, enhancing the compound's versatility in synthetic applications. The enzymatic activity in transglycosylation can be optimized using different glycosyl donors .

2-O-(beta-D-glucosyl)glycerol exhibits several biological activities, including:

  • Osmoprotection: It serves as an osmoprotectant, helping cells to maintain homeostasis under osmotic stress by stabilizing proteins and cellular structures .
  • Antioxidant Properties: The compound has been shown to exhibit antioxidant effects, which may contribute to its protective role in various biological systems .

Various methods for synthesizing 2-O-(beta-D-glucosyl)glycerol include:

  • Enzymatic Synthesis: Utilizing glycoside phosphorylases that catalyze the transfer of glucosyl units from donor molecules like sucrose or glucose-1-phosphate to glycerol. This method is favored for its specificity and efficiency in producing high yields .
  • Chemoenzymatic Approaches: Combining chemical and enzymatic processes allows for the generation of this compound from simpler substrates, enhancing yield and reducing by-products .

2-O-(beta-D-glucosyl)glycerol has various applications across different fields:

  • Food Industry: Used as a natural sweetener and humectant due to its moisturizing properties.
  • Cosmetics: Incorporated into skincare products for its moisturizing and skin-protective effects.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its osmoprotective and antioxidant properties .

Research on interaction studies has revealed that 2-O-(beta-D-glucosyl)glycerol interacts with various biomolecules, influencing their stability and activity. Its role in modulating protein folding and preventing aggregation under stress conditions has been particularly noted. Studies have also indicated its capacity to enhance the solubility of poorly soluble compounds, making it a valuable additive in pharmaceutical formulations .

Several compounds share structural or functional similarities with 2-O-(beta-D-glucosyl)glycerol. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
2-O-alpha-D-glucosylglycerolSimilar structure with an alpha linkageExhibits different enzymatic activity compared to beta form
3-O-beta-D-glucosylglycerolGlucosyl residue at the third carbon positionDifferent biological activities related to cell signaling
D-alluloseA rare sugar with unique metabolic pathwaysKnown for its low-calorie properties
2-O-alpha-D-glucosyl-d-glycerateContains d-glycerate instead of glycerolUsed in specific biocatalytic processes

The uniqueness of 2-O-(beta-D-glucosyl)glycerol lies in its specific beta linkage and its role as a natural osmolyte, distinguishing it from other glucosyl derivatives that may have different biological functions or reactivities .

2-O-(β-D-Glucosyl)glycerol (C₉H₁₈O₈) is a heteroside composed of a β-D-glucopyranosyl residue covalently linked to the second carbon of glycerol via a glycosidic bond. The molecule features five stereocenters: four in the glucopyranose ring (C2, C3, C4, C5) and one in the glycerol moiety (C2). The β-anomeric configuration is defined by the axial orientation of the hydroxyl group on the anomeric carbon (C1) of glucose, contrasting with the equatorial position in α-anomers.

The glycerol backbone adopts a linear conformation, with the hydroxyl groups at C1 and C3 positioned in a staggered arrangement, while the glycosidic oxygen bridges to the β-D-glucose at C2. This spatial arrangement minimizes steric hindrance and optimizes solubility in polar solvents.

Key Structural Parameters

ParameterValue/DescriptionSource
Molecular Weight254.23 g/mol
Anomeric Configurationβ-D-glucopyranosyl (C1-OH axial)
Glycerol SubstitutionC2-OH linked to glucose
SolubilitySlightly soluble in water and methanol

Glycosidic Bond Formation and Positional Isomerism

The glycosidic bond forms between the C1 oxygen of glucose and the C2 hydroxyl group of glycerol, creating a stable ether linkage. Positional isomerism arises from alternative attachment sites on glycerol:

  • 1-O-Isomer: Glycosidic bond at C1 of glycerol
  • 2-O-Isomer (target compound): Glycosidic bond at C2
  • 3-O-Isomer: Glycosidic bond at C3

The 2-O-isomer dominates in natural systems due to enzymatic regioselectivity during biosynthesis. Its structure confers distinct physicochemical properties, including reduced hygroscopicity compared to other isomers.

Comparative Analysis of α vs. β Anomeric Forms

Propertyα-Anomeric Form (2-O-α-D-Glucosylglycerol)β-Anomeric Form (2-O-β-D-Glucosylglycerol)
Anomeric StabilityHigher (equatorial OH)Lower (axial OH)
Biological OccurrenceBacterial osmolytesPlant metabolites
Enzymatic SynthesisSucrose phosphorylases (e.g., LrSP)β-Glycosidases (e.g., CelB)
Industrial ApplicationsCosmetics, antitumor agentsMoisturizers, stress-response agents

The β-form’s axial anomeric hydroxyl group increases susceptibility to enzymatic hydrolysis but enhances compatibility with plant stress-response pathways.

Crystallographic Studies and Three-Dimensional Conformation

While direct crystallographic data for 2-O-(β-D-glucosyl)glycerol is limited, structural insights are inferred from related enzymes:

  • 2-O-α-D-Glucosylglycerol Phosphorylase (GGP): Crystal structures (PDB: 4KTP, 4KTR) reveal a distorted sandwich fold, with subsite +1 tailored for glycerol recognition.
  • Substrate Binding: Glycerol interacts with Tyr-327, Tyr-572, and Lys-587 residues via hydrogen bonds, stabilizing the β-anomer during catalysis.

The β-anomer’s conformation likely adopts a chair-like structure for glucose, with glycerol in a gauche arrangement to accommodate steric constraints.

XLogP3

-3.5

Wikipedia

2-O-(beta-D-glucosyl)glycerol

Dates

Modify: 2024-04-14

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